

Commercial production methods of 1-nonene

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An In-depth Technical Guide to the Commercial Production of 1-Nonene

Introduction

1-Nonene is a linear alpha-olefin (LAO) with the chemical formula C₉H₁₈.[1][2] As a terminal alkene, its double bond at the primary position makes it a valuable chemical intermediate for a variety of industrial applications.[1] The primary uses for **1-nonene** include the production of surfactants, synthetic lubricants, and plasticizers.[1] It serves as a precursor for nonylphenol, a key component in detergents, and is also used as a comonomer in polymer production.[1][3] This guide provides a detailed overview of the core commercial methods for producing **1-nonene**, focusing on the underlying chemical processes, catalyst systems, and purification techniques.

Core Commercial Production Methods

The predominant industrial routes to **1-nonene** involve the catalytic oligomerization of smaller, more abundant olefins, namely propylene and ethylene.[1][4]

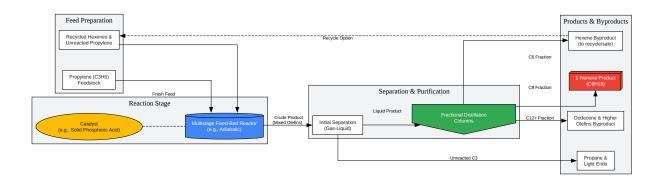
Propylene Trimerization

The most direct and widely used commercial method for producing nonene is the trimerization of propylene (C_3H_6).[5] This process typically yields a mixture of C_9 isomers, known as propylene trimer, which is rich in nonenes.[5] Subsequent purification steps are required to isolate high-purity **1-nonene**.



The reaction involves the sequential addition of propylene molecules under the influence of an acidic catalyst.[1] Byproducts such as hexene (dimer) and dodecene (tetramer) are also commonly formed.[6]

Process Workflow for Propylene Trimerization



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Figure 1: General workflow for **1-nonene** production via propylene trimerization.

The choice of catalyst is critical for controlling the reaction's efficiency and selectivity towards nonene.

• Solid Phosphoric Acid (SPA): This is one of the most established catalyst systems for propylene oligomerization.[1][5][6] The catalyst typically consists of phosphoric acid adsorbed on a solid support like diatomite.[7]



- · Nickel-Based Catalysts:
 - NiSO₄/Al₂O₃: This supported nickel catalyst has demonstrated good activity at relatively low reaction temperatures.[6]
 - Soluble Nickel/Aluminum Complexes: A process utilizing a soluble catalyst formed from the reaction of a nickel compound (e.g., nickel carboxylate) and an organoaluminum compound (e.g., dichloroalkylaluminum) has been patented.[8] This homogeneous catalysis approach offers high efficiency.

The following tables summarize quantitative data from patented industrial processes.

Table 1: Performance of a NiSO₄/Al₂O₃-Catalyzed Process[6]

| Parameter | Value |
|---------------------------|---|
| Feedstock | Propylene or liquid containing propylene |
| Reactor Type | Multistage fixed-bed reactor (liquid phase) |
| Propylene Conversion Rate | > 99% |
| Nonene Selectivity | 75% - 85% |

| Nonene Mass Fraction (Crude) | > 75% |

Table 2: Experimental Data for a Soluble Nickel-Catalyzed Process[8]



| Parameter | Value | |
|----------------------------------|---|--|
| Feedstock | 500 g/h (94.5% Propylene, 5.5% Propane) | |
| Reactor Temperature | 42 °C | |
| Reactor Pressure | 20 bars | |
| Propylene Concentration (liquid) | 0.4% by weight | |
| Output Rates | | |
| Nonenes | 187.8 g/h | |
| Dodecenes | 88.1 g/h | |
| >C12 Olefins | 35.8 g/h | |

| Hexenes (recycled) | 500 g/h |

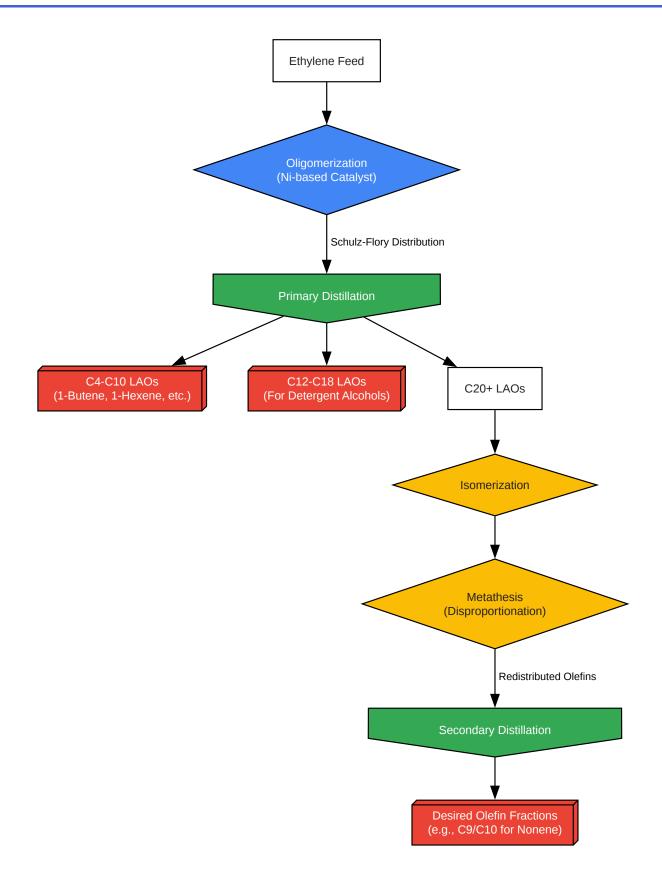
Ethylene Oligomerization

An alternative route to **1-nonene** is through the oligomerization of ethylene (C_2H_4). This process is not typically selective for a single alpha-olefin but produces a range of linear alpha-olefins (e.g., 1-butene, 1-hexene, 1-octene, 1-decene) with a Schulz-Flory distribution.[4] **1-Nonene** is not a primary product but can be obtained through secondary reactions or as part of a C_9/C_{10} fraction. The most well-known industrial example is the Shell Higher Olefin Process (SHOP).[4]

In the SHOP, ethylene oligomerization is followed by isomerization and disproportionation steps to tailor the final olefin distribution to market demands.[4] High-purity **1-nonene** can then be separated from the resulting mixture by fractional distillation.

Conceptual Flow of the Shell Higher Olefin Process (SHOP)





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Figure 2: Simplified conceptual diagram of the Shell Higher Olefin Process (SHOP).



Experimental Protocols

Detailed methodologies are crucial for catalyst synthesis and the execution of the oligomerization reactions. The following protocols are based on descriptions in patent literature and academic studies.

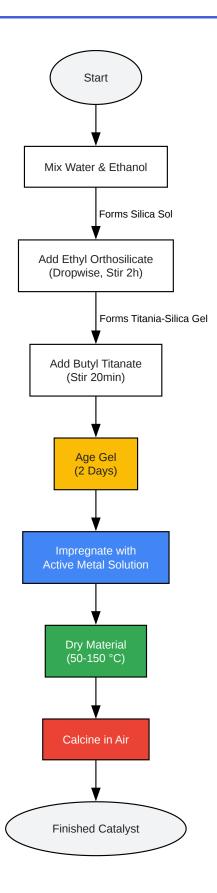
Protocol: Sol-Gel Catalyst Preparation

This protocol is adapted from a patent for a phosphorus tungsten molybdenum oxide catalyst on a TiO₂/SiO₂ carrier for propylene oligomerization.[7]

- Silica Sol Preparation: In a beaker at room temperature, combine 3.6g of water and 9.2g of ethanol.
- Add 41.7g of ethyl orthosilicate dropwise to the water/ethanol mixture while stirring.
- · Continue stirring for 2 hours to form a stable silica sol.
- Titania-Silica Sol Formation: Add 8.5g of butyl titanate to the silica sol.
- Stir the mixture for 20 minutes.
- Aging: Let the resulting gel stand for 2 days to age.
- Impregnation: Impregnate the aged gel with a solution containing the active metal precursors (phosphorus, tungsten, molybdenum oxides).
- Drying and Calcination: Dry the impregnated material, typically between 50°C and 150°C, to remove solvents.[9]
- Calcine the dried material in air at an elevated temperature to produce the final active catalyst.[9]

Logical Workflow for Catalyst Synthesis





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Figure 3: Step-by-step workflow for sol-gel catalyst preparation.



Protocol: Bench-Scale Ethylene Oligomerization

This procedure is based on a heterogeneous catalysis study and is representative of a typical batch reaction for olefin oligomerization.[4]

- Reactor Preparation: Add 50 mL of n-heptane (solvent) and a precisely weighed amount of an internal standard (e.g., 0.5 mL n-tridecane) to a 120-mL autoclave equipped with a magnetic stirrer, pressure gauge, and gas inlet valve.
- Catalyst and Activator Addition: Add the activator solution (e.g., triethylaluminum, TEA) and a slurry of the procatalyst (e.g., α-diiminenickel(II) complex) to the autoclave.
- Reaction Conditions: Place the sealed autoclave in a water bath maintained at the desired reaction temperature (e.g., 40–50 °C).
- Ethylene Feed: Pressurize the reactor with ethylene to the target pressure (e.g., 0.7 MPa).
- Reaction Execution: Commence stirring and run the oligomerization for a set duration (e.g.,
 1–2 hours), monitoring ethylene consumption via the pressure gauge.
- Quenching and Analysis: Terminate the reaction by quenching with an appropriate agent (e.g., acidified ethanol). Analyze the liquid and gas phases using Gas Chromatography (GC) to determine product distribution and yield.

Purification of 1-Nonene

The crude product from oligomerization is a mixture of olefins of different chain lengths and isomers.[6] Achieving high-purity **1-nonene** requires robust separation techniques.

- Fractional Distillation: This is the primary industrial method for separating olefins based on their boiling points.[5][10] A continuous or batch distillation process is used to isolate the C₉ fraction, which is then further refined to separate **1-nonene** from its isomers.[5]
- Specialized Chromatography: For very high purity applications where isomers have close boiling points, specialized techniques may be employed.[10]
 - Preparative Gas Chromatography (Prep-GC): Effective for separating components with small boiling point differences.[10]



- Silver-Ion HPLC: This technique separates olefins based on the position of the double bond, as the pi electrons interact with silver ions on the column, causing differential retention times.[10]
- Selective Adsorption: Certain materials can selectively adsorb olefins, allowing for their separation from saturated hydrocarbons that may be present as byproducts or impurities.[10]

Conclusion

The commercial production of **1-nonene** is dominated by the catalytic oligomerization of propylene, a process that relies heavily on advanced catalyst systems like solid phosphoric acid and nickel-based complexes to achieve high conversion and selectivity. While ethylene oligomerization via processes like SHOP also contributes to the supply of linear alpha-olefins, propylene trimerization remains a more direct route. The economic viability of these processes hinges on the efficiency of the catalyst, the optimization of reaction conditions, and the effectiveness of downstream purification methods, primarily fractional distillation, to meet the high-purity requirements for its use as a chemical intermediate.

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